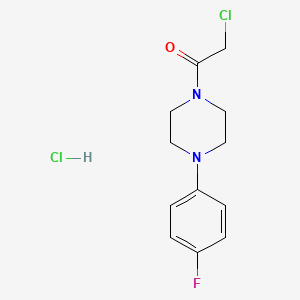

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine hydrochloride

Descripción general

Descripción

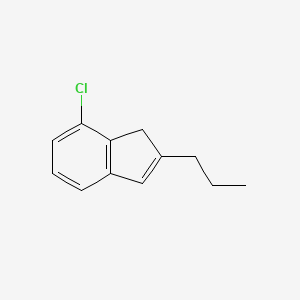

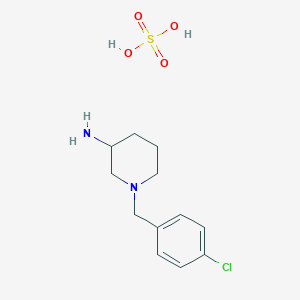

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine hydrochloride (1-CA-4-FPP-HCl) is a synthetic compound that has recently gained attention in the scientific research field due to its potential applications in drug development and other biochemical and physiological studies. This compound is a derivative of piperazine and is composed of a chloroacetyl group and a 4-fluorophenyl group. It has a molecular formula of C12H15ClFN2O and a molecular weight of 248.7 g/mol.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Flunarizine Synthesis : 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine hydrochloride is a key intermediate in the synthesis of Flunarizine, a drug used to treat migraines and other disorders. It's synthesized via condensation reactions involving various catalysts and separation methods (Shakhmaev, Sunagatullina, & Zorin, 2016).

Chromatographic Analysis : Micellar liquid chromatography and microemulsion liquid chromatography have been utilized to separate Flunarizine hydrochloride and its degradation products, including compounds related to 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).

Biological Evaluation and Activity

- Antitumor Activity : Novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group demonstrated significant inhibitory activity against tumor cells, particularly the CDC25B, highlighting potential antitumor applications (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).

Chemical Process Development

- Quality Control and Stability : A sensitive high-performance liquid chromatographic assay method has been developed for quality control and stability studies of related compounds, demonstrating its importance in pharmaceutical manufacturing processes (Dwivedi, Saxena, Saxena, & Singh, 2003).

X-ray Diffraction Studies

- Structure Confirmation : X-ray diffraction studies have been conducted to confirm the structure of related compounds, proving crucial in the understanding of their chemical properties and potential applications (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Novel Syntheses and Applications

Neuroleptic Agents Synthesis : The compound has been utilized in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, showcasing its versatility in producing a variety of pharmaceutical products (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Synthesis of Antidepressants : It has played a role in the synthesis of novel antidepressants, indicating its potential in developing treatments for mental health disorders (Dorsey, Miranda, Cozzi, & Pinney, 2004).

Mecanismo De Acción

Piperazines

Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group. This class of compounds includes several antipsychotic drugs as well as other types of drugs such as antihistamines and antidepressants .

Fluorophenyl Compounds

The fluorophenyl group in the compound could potentially increase its lipophilicity, which might enhance its ability to cross biological membranes, including the blood-brain barrier. This property is often exploited in drug design .

Chloroacetyl Compounds

The chloroacetyl group is a type of acyl chloride. Acyl chlorides are reactive substances used in organic synthesis. The chlorine atom makes the carbonyl group more electrophilic, increasing its reactivity with nucleophiles .

Propiedades

IUPAC Name |

2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O.ClH/c13-9-12(17)16-7-5-15(6-8-16)11-3-1-10(14)2-4-11;/h1-4H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGDLQLIEORZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419200.png)

![4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1419201.png)

![[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419212.png)

![4-Methyl-[1,4']bipiperidinyltrifluoroacetate](/img/structure/B1419217.png)

![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419218.png)